DMT-dG(ib) Phosphoramidite, also known as N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], is a key building block used in the chemical synthesis of DNA . This specific type of phosphoramidite is employed in a technique called automated DNA solid-phase synthesis, a crucial tool in various scientific research fields.
DMT-dG(ib) Phosphoramidite serves as a crucial building block for the synthesis of short, single-stranded DNA molecules called oligonucleotides. These oligonucleotides play a vital role in numerous research applications, including:
DMT-dG(ib) Phosphoramidite offers several advantages compared to other guanine phosphoramidites:
DMT-dG(ib) Phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of deoxyguanosine, characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5' position and an isobutyl (ib) substituent. The full name of this compound is N2-Isobutyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl phosphoramidite. This structure allows for efficient coupling during solid-phase oligonucleotide synthesis, making it an essential reagent in molecular biology and genetic research.
The synthesis of DMT-dG(ib) Phosphoramidite typically involves several steps:
DMT-dG(ib) Phosphoramidite has several important applications:
DMT-dG(ib) Phosphoramidite shares structural similarities with several other phosphoramidites used in oligonucleotide synthesis. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
DMT-dG(dmf) Phosphoramidite | Contains dimethylformamide as a group | More stable under certain conditions |
DMT-dG(tac) Phosphoramidite | Contains a thioacetic acid substituent | Different reactivity profile |
DMT-dG(ce) Phosphoramidite | Cyanoethyl protecting group | Enhanced solubility in organic solvents |
DMT-dG(ib) Phosphoramidite | Isobutyl group enhances steric hindrance | Improved coupling efficiency |
DMT-dG(ib) Phosphoramidite's unique isobutyl substitution provides enhanced steric hindrance which can lead to improved coupling efficiencies compared to other phosphoramidites, making it particularly useful in synthesizing longer oligonucleotides with fewer impurities .